molecular formula C14H16N2O4S B2805075 3,4-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide CAS No. 899241-34-0

3,4-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide

Cat. No. B2805075
CAS RN: 899241-34-0
M. Wt: 308.35
InChI Key: QUJKXFDYENLPOY-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide, also known as DMXAA, is a small molecule that has been studied for its potential as an anti-cancer agent. DMXAA was first identified in the 1980s, and since then, numerous studies have been conducted to investigate its synthesis, mechanism of action, and potential therapeutic applications.

Scientific Research Applications

Photodynamic Therapy Applications

The compound has shown potential in the development of photosensitizers used in photodynamic therapy, particularly in cancer treatment. A study elaborates on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit remarkable fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them potent candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

Another research direction includes the synthesis and structural characterization of novel derivatives with observed in vitro antitumor activities. For instance, a series of nonconventional aminium N-(6-chloro-7-R-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamidates exhibited remarkable antitumor activity, particularly against leukemia SR cell lines, suggesting a potential pathway for developing new antitumor drugs (Brzozowski, Sa̧czewski, & Gdaniec, 2003).

DNA Binding and Anticancer Activity

Research into mixed-ligand copper(II)-sulfonamide complexes has revealed the significant effect of sulfonamide derivatives on DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes have been evaluated in various cellular models, including yeast and human tumor cells, demonstrating their capability to induce cell death mainly by apoptosis. Such findings underscore the potential use of sulfonamide derivatives in targeted cancer therapies (González-Álvarez et al., 2013).

Enzyme Inhibition for Drug Development

Enzyme inhibition studies have been carried out with new Schiff bases derived from sulfonamides, indicating potential therapeutic applications in cholesterol esterase, tyrosinase, α-amylase, and α-glucosidase inhibition. These findings are essential for the development of new drugs targeting these enzymes, with implications for treating diseases such as diabetes and hypercholesterolemia (Alyar et al., 2019).

Antibacterial and Antifungal Agents

Novel sulfonamide derivatives carrying a biologically active moiety have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines and their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2. These derivatives, especially compounds with enhanced VEGFR-2 inhibition, offer a new approach to cancer treatment by targeting angiogenesis (Ghorab et al., 2016).

properties

IUPAC Name

3,4-dimethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-10-5-4-6-14(15-10)16-21(17,18)11-7-8-12(19-2)13(9-11)20-3/h4-9H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJKXFDYENLPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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